Methyl 3-azaspiro[5.5]undecane-9-carboxylate
Description
Methyl 3-azaspiro[5.5]undecane-9-carboxylate is a spirocyclic compound featuring a nitrogen atom at position 3 and a methyl ester group at position 9 of the undecane ring. This scaffold is notable in medicinal chemistry due to its conformational rigidity, which enhances target binding specificity. The 3-azaspiro[5.5]undecane core has been exploited in drug discovery, particularly as a nonpeptide mimic for integrin antagonists (e.g., glycoprotein IIb-IIIa inhibitors) . Its structural uniqueness lies in the spiro junction, which restricts rotational freedom and stabilizes bioactive conformations, making it a valuable template for designing protease inhibitors and apoptosis modulators .
Properties
IUPAC Name |
methyl 3-azaspiro[5.5]undecane-9-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-15-11(14)10-2-4-12(5-3-10)6-8-13-9-7-12/h10,13H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBIAXNHPAIPKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2(CC1)CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Metathesis (RCM)
Grubbs-catalyzed RCM offers a versatile route to spirocyclic structures. For example, diene precursors containing ester and amine functionalities could undergo metathesis to form the 3-azaspiro[5.5]undecane core. Subsequent hydrogenation would saturate the macrocycle, yielding the desired product.
Advantages:
-
High atom economy
-
Tolerance of diverse functional groups
Challenges:
-
Requires air-sensitive catalysts
-
Potential for olefin isomerization
Industrial-Scale Production Considerations
Transitioning from laboratory to industrial synthesis necessitates optimization for cost, safety, and yield. Continuous flow reactors present a promising platform for large-scale production, offering:
Benefits:
-
Enhanced heat and mass transfer
-
Reduced reaction times
-
Improved reproducibility
Process Intensification Strategies:
| Strategy | Application Example |
|---|---|
| Solvent Recycling | Recovery of dichloromethane |
| Catalytic Neutralization | In-line pH adjustment systems |
| Automated Crystallization | Control of particle size |
Patented routes often omit explicit yield data, but analogous spirocyclic syntheses report yields between 60–85% under optimized conditions. Industrial batches may employ design of experiments (DoE) to identify critical process parameters, such as HCl stoichiometry and mixing efficiency.
Characterization and Analytical Data
Robust characterization ensures product integrity and batch consistency. Key analytical methods include:
Spectroscopic Techniques:
-
¹H NMR: Distinct signals for spirocyclic protons (δ 1.2–2.8 ppm) and ester methyl groups (δ 3.6–3.8 ppm).
-
IR Spectroscopy: Stretching vibrations for ester carbonyl (∼1740 cm⁻¹) and secondary amine (∼3300 cm⁻¹).
-
Mass Spectrometry: Molecular ion peak at m/z 225.33 (C₁₃H₂₃NO₂).
Chromatographic Purity: HPLC methods using C18 columns (ACN/H₂O gradient) typically achieve >95% purity for pharmaceutical-grade material.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-azaspiro[5.5]undecane-9-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen atom or other positions on the spiro ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include N-oxides, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
Methyl 3-azaspiro[5.5]undecane-9-carboxylate features a spirocyclic structure that includes a nitrogen atom, which contributes to its reactivity and interaction with biological targets. The molecular formula is with a molecular weight of approximately 247.76 g/mol .
Scientific Research Applications
1. Medicinal Chemistry
This compound has shown promise in the development of new therapeutic agents. Its structural similarity to known pharmacophores allows it to interact with various biological targets, including receptors and enzymes.
- GABA Receptor Modulation : Research indicates that compounds structurally related to this compound exhibit binding affinity for gamma-aminobutyric acid type A receptors (GABAAR), suggesting potential applications as anxiolytics or anticonvulsants .
2. Organic Synthesis
The compound serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecules through various chemical reactions.
- Synthetic Pathways : It can undergo oxidation, reduction, and substitution reactions, making it versatile for generating derivatives with altered pharmacological properties .
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Introduction of oxygen-containing groups | KMnO₄ |
| Reduction | Removal of oxygen groups or double bonds | LiAlH₄ |
| Substitution | Replacement of functional groups | Nucleophiles or electrophiles |
3. Material Science
The unique properties of this compound make it suitable for applications in material science, particularly in the development of specialty chemicals and polymers.
Case Study 1: GABAAR Antagonists
A study examined the binding affinity of azaspiro compounds related to this compound as competitive GABAAR antagonists. The results indicated that these compounds could selectively inhibit certain receptor subtypes, providing insights into their potential therapeutic applications in treating neurological disorders .
Case Study 2: Synthesis and Characterization
Research focused on synthesizing derivatives of this compound through various reaction pathways. The synthesized compounds were characterized using NMR and mass spectrometry, confirming their structures and paving the way for further biological testing .
Mechanism of Action
The mechanism of action of methyl 3-azaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been studied as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacterium . The compound binds to the active site of the protein, blocking its function and thereby exerting its antibacterial effects.
Comparison with Similar Compounds
Structural Analogues with Modified Ester Groups
- Key Differences: Ester Groups: Methyl esters (target compound) offer higher metabolic stability compared to bulkier tert-butyl or benzyl esters, which may hinder enzymatic cleavage .
Analogues with Functionalized Spiro Cores
- Key Differences :
- Functional Groups : Sulfonamide derivatives (e.g., ) exhibit enhanced apoptotic activity compared to ester-based analogues, likely due to improved protein interaction .
- Ring Systems : Ketone-containing analogues (e.g., ) show reduced conformational flexibility but increased reactivity for further derivatization .
Analogues with Expanded Heterocyclic Systems
- Key Differences: Complexity: Fused heterocycles (e.g., triazolo-thiadiazole in ) enhance binding affinity to large protein targets like TNF-α but may reduce synthetic accessibility . Diaza vs. Monoaza: Diazaspiro cores () introduce additional hydrogen-bonding sites, improving receptor engagement in metabolic disorders .
Biological Activity
Methyl 3-azaspiro[5.5]undecane-9-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉N₁O₂ |
| Molecular Weight | 239.31 g/mol |
| CAS Number | 123456-78-9 (example) |
| IUPAC Name | This compound |
The compound features a spirocyclic structure, which is significant for its biological activity. The presence of nitrogen in the spiro framework may facilitate interactions with various biological targets.
Research indicates that this compound exhibits its biological effects primarily through the following mechanisms:
- Inhibition of Specific Proteins : Similar compounds have been shown to inhibit proteins crucial for bacterial survival, such as the MmpL3 protein in Mycobacterium tuberculosis, disrupting lipid transport essential for bacterial viability .
- Modulation of Enzyme Activity : The compound may interact with enzymes involved in metabolic pathways, potentially leading to altered enzyme activity and subsequent biological effects .
- Receptor Interaction : Structurally related compounds have demonstrated binding affinity to GABA receptors, suggesting that this compound could influence neurotransmitter signaling pathways .
Biological Activities
This compound exhibits a range of biological activities:
- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent, particularly against pathogenic bacteria .
- Anti-inflammatory Effects : Research suggests potential anti-inflammatory activity, which could be beneficial in treating inflammatory diseases .
- Antioxidant Activity : The ability to inhibit oxidative stress indicates its potential as an antioxidant agent .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds within the same structural family, providing insights into their therapeutic potential.
- Antituberculosis Activity : A study highlighted the effectiveness of spirocyclic compounds as inhibitors of the MmpL3 protein in Mycobacterium tuberculosis, leading to significant reductions in bacterial growth .
- GABA Receptor Antagonism : Compounds similar to this compound have been identified as competitive antagonists at GABA receptors, with implications for neurological disorders .
- Cytotoxicity Studies : Research using various cell lines demonstrated that related diazaspiro compounds exhibit cytotoxic effects mediated through specific enzyme interactions, suggesting a need for further exploration into their mechanisms .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare Methyl 3-azaspiro[5.5]undecane-9-carboxylate derivatives?
- Methodology : Multi-step synthesis often involves coupling reactions (e.g., Buchwald–Hartwig amination) to introduce substituents onto the spiro core. For example, tert-butyl-protected analogs are synthesized via palladium-catalyzed cross-coupling, achieving yields up to 93% under optimized conditions . Purification typically employs gradient chromatography (e.g., DCM/MeOH), and intermediates are characterized via H/C NMR and mass spectrometry .
Q. How can NMR spectroscopy resolve structural ambiguities in this compound analogs?
- Methodology : H NMR (400 MHz) and C NMR (101 MHz) in deuterated solvents (e.g., CDCl) are critical for confirming regiochemistry and detecting stereochemical features. Overlapping signals, such as broadened or missing carbons due to dynamic effects, may require variable-temperature NMR or 2D experiments (e.g., HSQC, HMBC) .
Q. What storage conditions are recommended for maintaining the stability of this compound?
- Methodology : Store the compound at -20°C in anhydrous, light-protected containers to prevent hydrolysis or degradation. Frequent freeze-thaw cycles should be avoided, as moisture can destabilize the ester group .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate low yields in spirocyclic compound synthesis?
- Methodology : Screen catalysts (e.g., Pd-based systems for coupling), solvents (polar aprotic solvents like DMSO for solubility), and temperatures. For example, DIPEA in DMSO at 130°C improved amination yields in analogous spiro systems . Kinetic studies and computational modeling (e.g., DFT) can identify rate-limiting steps .
Q. What chromatographic techniques are effective for resolving diastereomers of this compound derivatives?
- Methodology : Preparative HPLC with chiral stationary phases (e.g., C18 columns) separates diastereomers. For example, a 2:1 diastereomer ratio was resolved using methanol/acetonitrile gradients, achieving >95% purity . Normal-phase chromatography may also differentiate stereoisomers based on polarity .
Q. How do structural modifications (e.g., fluorination, heteroatom substitution) impact the physicochemical properties of this compound?
- Methodology : Introduce electron-withdrawing groups (e.g., fluorine) to enhance metabolic stability. For instance, tert-butyl 2,2-difluoro-3-oxo derivatives show altered logP values and improved bioavailability compared to non-fluorinated analogs . Computational tools (e.g., Molinspiration) predict ADME profiles .
Q. What strategies address discrepancies in spectroscopic data for spirocyclic compounds?
- Methodology : Cross-validate NMR assignments with HRMS and IR spectroscopy. For example, conflicting C NMR signals in tert-butyl-protected derivatives were resolved via DEPT-135 experiments to identify quaternary carbons .
Q. How can researchers leverage spirocyclic frameworks for structure-activity relationship (SAR) studies in drug discovery?
- Methodology : Synthesize analogs with varying substituents (e.g., aryl, alkyl) on the spiro core and evaluate biological activity. For example, triazaspiro derivatives exhibited selective inhibition of METTL3, highlighting the role of the spiro architecture in target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
